molecular formula C23H25BrN5NaO5 B1668494 N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide CAS No. 111130-14-4

N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide

Cat. No.: B1668494
CAS No.: 111130-14-4
M. Wt: 554.4 g/mol
InChI Key: RODQJMRHNNVXAG-UHFFFAOYSA-M
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Description

Cgp-33304, also known as 1H-Tetrazole-5-carboxamide, N-(5-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)-4-bromo-2-methylphenyl)-, monosodium salt, is a compound with significant potential in therapeutic applications. It is a dual phospholipase A2 inhibiting agent and leukotriene receptor antagonist. This compound has shown promise in preventing hypoxia secondary to leukotriene-induced bronchoconstriction in shock states and may be useful in treating acute ischemic disorders, including traumatic shock.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cgp-33304 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

    Formation of the Tetrazole Ring: This is typically achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Bromophenyl Group: This step involves the bromination of a suitable phenyl precursor.

    Attachment of the Propoxy Group: This is done through an etherification reaction, where the bromophenyl compound is reacted with a propyl alcohol derivative.

    Final Coupling: The final step involves coupling the tetrazole ring with the bromophenyl-propoxy intermediate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of Cgp-33304 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include:

    Reaction Temperature and Pressure: Maintaining optimal conditions to ensure high reaction rates and product stability.

    Purification Techniques: Using methods such as recrystallization, chromatography, and distillation to achieve high purity.

    Safety Measures: Implementing protocols to handle hazardous reagents and by-products safely.

Chemical Reactions Analysis

Types of Reactions

Cgp-33304 undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

Cgp-33304 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on leukotriene receptors and phospholipase A2, making it a valuable tool in understanding inflammatory pathways.

    Medicine: Investigated for its potential therapeutic applications in treating acute ischemic disorders and preventing hypoxia-induced bronchoconstriction.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes

Mechanism of Action

Cgp-33304 exerts its effects by inhibiting phospholipase A2 and blocking leukotriene receptors. This dual action prevents the formation of leukotrienes, which are potent mediators of inflammation and bronchoconstriction. By blocking these pathways, Cgp-33304 helps to reduce inflammation and prevent bronchoconstriction, making it useful in treating conditions like asthma and acute ischemic disorders.

Comparison with Similar Compounds

Similar Compounds

    Montelukast: Another leukotriene receptor antagonist used in treating asthma.

    Zileuton: A 5-lipoxygenase inhibitor that prevents leukotriene synthesis.

    Pranlukast: A leukotriene receptor antagonist similar to montelukast.

Uniqueness of Cgp-33304

Cgp-33304 is unique due to its dual action as both a phospholipase A2 inhibitor and a leukotriene receptor antagonist. This dual mechanism provides a broader range of therapeutic effects compared to compounds that target only one pathway. Additionally, its potential use in treating acute ischemic disorders sets it apart from other leukotriene receptor antagonists .

Properties

CAS No.

111130-14-4

Molecular Formula

C23H25BrN5NaO5

Molecular Weight

554.4 g/mol

IUPAC Name

sodium;N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-bromo-2-methylphenyl]-1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carboxamide

InChI

InChI=1S/C23H26BrN5O5.Na/c1-4-6-16-19(8-7-15(14(3)30)21(16)31)33-9-5-10-34-20-12-18(13(2)11-17(20)24)25-23(32)22-26-28-29-27-22;/h7-8,11-12H,4-6,9-10H2,1-3H3,(H3,25,26,27,28,29,30,31,32);/q;+1/p-1

InChI Key

RODQJMRHNNVXAG-UHFFFAOYSA-M

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Br.[Na+]

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Br.[Na+]

Appearance

Solid powder

111130-14-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGP 33304
CGP-33304
N (3-(3-(4-acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide
Reactant of Route 4
N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide

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